![molecular formula C13H16N2O B7459268 N,N-dimethyl-3-(3-indolyl)propionamide](/img/structure/B7459268.png)
N,N-dimethyl-3-(3-indolyl)propionamide
Overview
Description
N,N-dimethyl-3-(3-indolyl)propionamide is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its presence in various natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-3-(3-indolyl)propionamide can be synthesized through several methods. One common approach involves the reaction of indole-3-propionic acid with N,N-dimethylamine under dehydrating conditions. This reaction typically requires a catalyst such as aluminum oxide and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(3-indolyl)propionamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: N,N-dimethyl-3-(3-indolyl)propylamine.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N,N-dimethyl-3-(3-indolyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(3-indolyl)propionamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing cellular signaling pathways. This compound may modulate pathways related to apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Another indole derivative with potential therapeutic applications.
Uniqueness
N,N-dimethyl-3-(3-indolyl)propionamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N,N-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15(2)13(16)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQPORASGNTNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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